2-(Thianthren-1-yl)pyridine
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Overview
Description
2-(Thianthren-1-yl)pyridine is a heterocyclic compound that features a pyridine ring bonded to a thianthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thianthren-1-yl)pyridine typically involves the coupling of thianthrene with pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thianthrene and pyridine rings . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Thianthren-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thianthrene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thianthrene moiety, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thianthrene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianthrene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thianthrene rings .
Scientific Research Applications
2-(Thianthren-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its electronic properties make it useful in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of 2-(Thianthren-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thianthrene moiety can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems .
Comparison with Similar Compounds
2-(Thiophen-2-yl)pyridine: Similar in structure but with a thiophene ring instead of thianthrene.
2-(Pyridin-2-yl)thiazole: Features a thiazole ring in place of thianthrene.
2-(Pyridin-2-yl)benzothiazole: Contains a benzothiazole ring instead of thianthrene.
Uniqueness: 2-(Thianthren-1-yl)pyridine is unique due to the presence of the thianthrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific redox characteristics and structural rigidity .
Properties
CAS No. |
878000-38-5 |
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Molecular Formula |
C17H11NS2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-thianthren-1-ylpyridine |
InChI |
InChI=1S/C17H11NS2/c1-2-9-15-14(8-1)19-16-10-5-6-12(17(16)20-15)13-7-3-4-11-18-13/h1-11H |
InChI Key |
MTBXHHHPKHSSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C4=CC=CC=N4 |
Origin of Product |
United States |
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